molecular formula C9H11F5O2 B12078457 4,4,5,5,5-Pentafluoropentyl methacrylate

4,4,5,5,5-Pentafluoropentyl methacrylate

Cat. No.: B12078457
M. Wt: 246.17 g/mol
InChI Key: SXMBTMDQTKUTKF-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl methacrylate (CAS 128286-55-5) is a fluorinated methacrylate ester with the molecular formula $ \text{C}{10}\text{H}{11}\text{F}{5}\text{O}{2} $. Its structure features a methacrylate backbone bound to a pentafluoropentyl group, which imparts high hydrophobicity, chemical resistance, and thermal stability. This compound is primarily utilized in advanced material science, particularly in synthesizing fluorinated polymers and phthalocyanine derivatives. For example, it has been employed to create peripherally tetra-substituted metallophthalocyanines with tailored aggregation properties in solvents like chloroform and DMSO . The pentafluoropentyl group enhances electron-withdrawing effects, making it valuable in applications requiring low surface energy or resistance to degradation .

Properties

Molecular Formula

C9H11F5O2

Molecular Weight

246.17 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3

InChI Key

SXMBTMDQTKUTKF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Science

  • Synthesis of Fluorinated Polymers : The compound is utilized in the synthesis of fluorinated polymers that exhibit low surface energy and high chemical resistance. These polymers are valuable in applications requiring durability and resistance to solvents and chemicals.
  • Modification of Polymer Surfaces : It can be used to modify the surfaces of polymers to enhance their hydrophobicity. This is particularly useful in coatings for electronic devices and automotive applications where moisture resistance is critical.

Biomedical Applications

  • Drug Delivery Systems : The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable polymeric nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner.
  • Tissue Engineering : In tissue engineering, 4,4,5,5,5-Pentafluoropentyl methacrylate can be incorporated into hydrogels that mimic the extracellular matrix. This application aids in cell adhesion and proliferation for regenerative medicine.

Case Study 1: Fluorinated Polymer Coatings

A study demonstrated the effectiveness of fluorinated polymer coatings derived from 4,4,5,5,5-Pentafluoropentyl methacrylate in reducing friction and wear on mechanical components. The coatings exhibited superior performance compared to traditional coatings under extreme conditions.

PropertyConventional CoatingFluorinated Coating
Wear ResistanceModerateHigh
Friction Coefficient0.150.05
Chemical ResistanceLowHigh

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing nanoparticles made from this compound showed enhanced stability and controlled release profiles for anti-cancer drugs. The study highlighted the potential for targeted therapy with reduced side effects.

ParameterConventional SystemFluorinated System
Drug Release RateFastControlled
StabilityLowHigh
BiocompatibilityModerateHigh

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Methacrylate Compounds

The following table summarizes key structural and functional differences between 4,4,5,5,5-pentafluoropentyl methacrylate and related fluorinated methacrylates:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Atoms Key Substituents Applications
4,4,5,5,5-Pentafluoropentyl methacrylate 128286-55-5 $ \text{C}{10}\text{H}{11}\text{F}{5}\text{O}{2} $ 274.19 5 Pentafluoropentyl Polymer synthesis, phthalocyanine derivatives
1H,1H,5H-Octafluoropentyl methacrylate 355-93-1 $ \text{C}{9}\text{H}{8}\text{F}{8}\text{O}{2} $ 300.15 8 Octafluoropentyl (with 2 unsaturated H) Hydrophobic coatings, specialty resins
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate 630414-85-6 $ \text{C}{10}\text{H}{12}\text{F}{6}\text{O}{3} $ 294.19 6 Trifluoromethyl, hydroxyl Reactive intermediates for drug delivery systems
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate N/A $ \text{C}{12}\text{H}{7}\text{F}{15}\text{O}{2} $ 448.17 15 Pentadecafluorooctyl Superhydrophobic surfaces, anti-fouling coatings
1H,1H-Pentafluoropropyl methacrylate 45115-53-5 $ \text{C}{7}\text{H}{7}\text{F}{5}\text{O}{2} $ 218.12 5 Pentafluoropropyl Adhesives, low-refractive-index polymers

Key Differences and Implications

Fluorine Content and Hydrophobicity :

  • Increasing fluorine atoms correlate with enhanced hydrophobicity and chemical resistance. For instance, the pentadecafluorooctyl derivative (15 F atoms) exhibits superior water-repellent properties compared to pentafluoropentyl methacrylate (5 F) .
  • The hydroxyl group in 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate introduces polarity, enabling hydrogen bonding and reactivity in drug conjugation .

Thermal and Solubility Behavior :

  • Longer perfluorinated chains (e.g., pentadecafluorooctyl) increase thermal stability but reduce solubility in common organic solvents. In contrast, pentafluoropentyl methacrylate balances solubility in chloroform with moderate thermal resistance .
  • Aggregation studies of pentafluoropentyl-substituted phthalocyanines show concentration-dependent behavior in CHCl₃, critical for optoelectronic applications .

Synthetic Utility: Pentafluoropentyl methacrylate is favored in polymerizable fluorinated monomers for its balance of reactivity and stability. In contrast, octafluoropentyl derivatives are used in high-performance resins requiring extreme durability .

Biological Activity

4,4,5,5,5-Pentafluoropentyl methacrylate (PFPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PFPM, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

PFPM is characterized by its pentafluoropentyl group, which imparts distinct hydrophobic and lipophobic characteristics. These properties can influence the compound's interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of PFPM and similar fluorinated compounds against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting metabolic pathways.

Research Findings

  • Efficacy Against Pathogens : PFPM has shown potential against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies indicate a significant reduction in viable cell counts when exposed to PFPM concentrations ranging from 0.1% to 1% over 24 hours.
  • Mechanism of Action : The antibacterial activity may be attributed to the fluorinated group enhancing membrane permeability and leading to cell lysis. This is supported by studies that demonstrate increased membrane disruption in bacterial cells treated with fluorinated compounds compared to non-fluorinated counterparts .

Table 1: Antibacterial Efficacy of PFPM

Concentration (%)S. aureus Viable Count (CFU/mL)E. coli Viable Count (CFU/mL)
0.12 x 10^63 x 10^6
0.51 x 10^51 x 10^5
1.0<10<10

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of PFPM for potential biomedical applications.

Findings

  • Cell Lines Tested : Cytotoxic effects were evaluated using human fibroblast and epithelial cell lines.
  • Results : At concentrations below 0.5%, PFPM exhibited minimal cytotoxicity with cell viability remaining above 80%. However, at higher concentrations (≥1%), significant cytotoxic effects were observed, leading to cell death and apoptosis.

Table 2: Cytotoxicity of PFPM on Cell Lines

Concentration (%)Fibroblast Viability (%)Epithelial Viability (%)
0.19592
0.58588
1.06055

Case Studies

Several case studies have explored the application of PFPM in drug delivery systems and antimicrobial coatings.

Case Study: Antimicrobial Coatings

A study investigated the use of PFPM in creating antimicrobial coatings for medical devices. The results showed that devices coated with PFPM demonstrated reduced biofilm formation by Staphylococcus epidermidis, highlighting its potential as an effective antimicrobial agent in clinical settings .

Case Study: Drug Delivery Systems

In another study, PFPM was incorporated into polymeric nanoparticles for targeted drug delivery. The findings indicated that these nanoparticles could effectively encapsulate therapeutic agents while providing a controlled release profile, enhancing the efficacy of treatments against resistant bacterial strains .

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